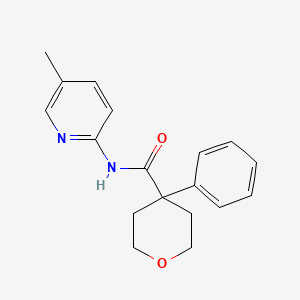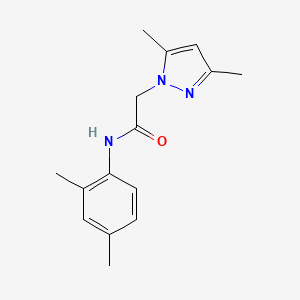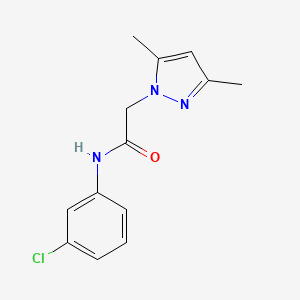
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as "BDA-410" and belongs to the family of pyrazole derivatives. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.
Mécanisme D'action
BDA-410 exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which are involved in the progression of cancer and inflammation. BDA-410 has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, BDA-410 has been shown to modulate the activity of certain ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDA-410 has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in various animal models. Additionally, BDA-410 has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, which are involved in cellular detoxification. BDA-410 has also been shown to reduce the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BDA-410 is its ability to modulate multiple biological pathways, making it a promising candidate for the development of new drugs. Additionally, BDA-410 has been shown to have low toxicity in animal models, suggesting its potential as a safe therapeutic agent. However, one limitation of BDA-410 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several potential future directions for the study of BDA-410. One area of interest is the development of BDA-410 analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BDA-410 as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the mechanism of action of BDA-410 needs to be further elucidated to better understand its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of BDA-410 involves the reaction of 3,5-dimethylpyrazole-1-carboxylic acid with 4-bromo-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with ethylamine to yield the final product, N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Applications De Recherche Scientifique
BDA-410 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. BDA-410 has been found to inhibit the activity of certain enzymes that are involved in the progression of cancer, making it a promising candidate for the development of new cancer drugs. Additionally, BDA-410 has been shown to reduce inflammation in various animal models, suggesting its potential as an anti-inflammatory agent. Furthermore, BDA-410 has been found to protect neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-9-6-12(4-5-13(9)15)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQREOYNRRITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)

![(4-Methylthiadiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7480762.png)